3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde
Description
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure that includes methoxy, phenoxy, and benzaldehyde functional groups
Properties
IUPAC Name |
3-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-24-22-14-17(16-23)10-11-21(22)26-13-12-25-19-8-5-9-20(15-19)27-18-6-3-2-4-7-18/h2-11,14-16H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTTWCZNZFJGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde.
Etherification: The hydroxyl group is etherified with 2-(3-phenoxyphenoxy)ethanol under basic conditions to form the desired ether linkage.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactants: Using bulk quantities of starting materials.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions.
Purification: Utilizing large-scale purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of the phenoxyethoxy group.
4-Methoxybenzaldehyde: Lacks the additional ether linkages present in 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde.
3-Methoxy-4-hydroxybenzaldehyde: Similar core structure but with a hydroxyl group instead of the ether linkages.
Uniqueness
This compound is unique due to its complex structure, which includes multiple ether linkages and aromatic rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
